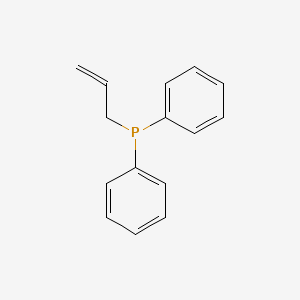

Allyldiphenylphosphine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 616248. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

diphenyl(prop-2-enyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDYFPPQDKRJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181835 | |

| Record name | Allyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-38-0 | |

| Record name | Allyldiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2741-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Allyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of allyldiphenylphosphine, a versatile organophosphorus compound utilized as a ligand in catalysis and as a reagent in organic synthesis. This document details a common synthetic protocol and outlines the key analytical techniques for its characterization.

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the reaction of chlorodiphenylphosphine (B86185) with a suitable allylating agent, typically a Grignard reagent such as allylmagnesium bromide. This nucleophilic substitution reaction is a standard method for the formation of carbon-phosphorus bonds.[1][2]

Experimental Protocol: Grignard Reaction

A detailed procedure for the synthesis of this compound via the Grignard approach is outlined below.[1]

Materials:

-

Chlorodiphenylphosphine ((C₆H₅)₂PCl)

-

Magnesium (Mg) turnings

-

Allyl bromide (CH₂=CHCH₂Br)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, magnesium turnings (1.1 equivalents) are placed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous diethyl ether or THF is added to cover the magnesium. A small amount of allyl bromide is added to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), the remaining allyl bromide (1.0 equivalent) dissolved in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3][4] After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Chlorodiphenylphosphine: The prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[1]

-

Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.[1] The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[1]

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅P | [5] |

| Molecular Weight | 226.25 g/mol | [5] |

| Appearance | Liquid | [5] |

| Boiling Point | 194-200 °C / 15 mmHg | [5] |

| Density | 1.049 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.619 | [5] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.3-7.5 | m | Aromatic protons (C₆H₅) |

| ~5.7-5.9 | m | -CH=CH₂ |

| ~4.9-5.1 | m | -CH=CH₂ |

| ~2.8-3.0 | d | P-CH₂- |

Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used. A ¹H NMR spectrum is available on SpectraBase.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~138-139 | Aromatic C (ipso) |

| ~133-134 | Aromatic CH |

| ~128-129 | Aromatic CH |

| ~116-117 | =CH₂ |

| ~35-36 | P-CH₂- |

Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used. A ¹³C NMR spectrum of the related this compound oxide is available on PubChem.[7]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Conditions | Reference |

| -16.1 | Free ligand | [8] |

Note: ³¹P NMR is a highly sensitive method for characterizing phosphorus-containing compounds, with a wide chemical shift range that is indicative of the phosphorus atom's chemical environment.[9][10]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3070-3050 | C-H stretch (aromatic and vinyl) |

| ~1630 | C=C stretch (alkene) |

| ~1480, 1435 | P-C₆H₅ stretch |

| ~990, 910 | =C-H bend (alkene) |

Note: An ATR-IR spectrum is available on PubChem.[11]

Mass Spectrometry (MS)

| m/z | Assignment |

| 226.09 | [M]⁺ (Exact Mass) |

Note: The exact mass of this compound is 226.091137 g/mol .[11]

Characterization Logic Diagram

Caption: Logical workflow for the characterization of this compound.

References

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound 95 2741-38-0 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound Oxide | C15H15OP | CID 138131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. This compound | C15H15P | CID 137699 - PubChem [pubchem.ncbi.nlm.nih.gov]

Allyldiphenylphosphine: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Allyldiphenylphosphine, a versatile organophosphorus compound widely utilized as a ligand in catalysis and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its chemical properties, experimental protocols, and its role in key catalytic cycles.

Core Chemical and Physical Properties

This compound, with the linear formula (C₆H₅)₂PCH₂CH=CH₂, is a colorless to light yellow liquid at room temperature.[1][2] It is a crucial phosphine (B1218219) ligand in various transition-metal-catalyzed cross-coupling reactions.[3] Below is a summary of its key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 2741-38-0 | [1][2][3][4][5] |

| Molecular Weight | 226.25 g/mol | [1][2][3][5][6] |

| Molecular Formula | C₁₅H₁₅P | [2][4][6] |

| Density | 1.049 g/mL at 25 °C | [1][3][5] |

| Boiling Point | 194-200 °C at 15 mmHg | [1][3][5][7] |

| Refractive Index | n20/D 1.619 | [1][3][5] |

| Flash Point | 113 °C (closed cup) | [1][3] |

Role in Homogeneous Catalysis

This compound serves as a critical ligand in numerous palladium-catalyzed cross-coupling reactions. Its electronic and steric properties influence the reactivity and selectivity of the catalytic system. It is particularly noted for its application as a cocatalyst in reactions such as:

-

Heck Reaction[3]

-

Suzuki-Miyaura Coupling[3]

-

Buchwald-Hartwig Amination[3]

-

Negishi Coupling[3]

-

Sonogashira Coupling[3]

-

Stille Coupling[3]

-

Hydrocarboxylation Reactions[2]

-

Hydroformylation Reactions[2]

The allyl group in the phosphine ligand can also participate in certain catalytic transformations, adding another layer of synthetic utility.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a palladium catalyst with this compound as a ligand. This protocol is a general guideline and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., a mixture of toluene (B28343) and water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Catalyst Pre-formation (Optional but Recommended):

-

In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.04 mmol, 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add 5 mL of degassed, anhydrous toluene.

-

Stir the mixture at room temperature for 20-30 minutes.

-

-

Reaction Setup:

-

To the flask containing the catalyst, add the aryl halide (2.0 mmol, 1.0 equiv), the arylboronic acid (2.4 mmol, 1.2 equiv), and the base (4.0 mmol, 2.0 equiv).

-

Add an additional 10 mL of toluene and 5 mL of deionized water.

-

Attach a reflux condenser to the Schlenk flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired biaryl product.

-

Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

-

Catalytic Cycle and Workflow Visualization

To better illustrate the role of this compound in the Suzuki-Miyaura coupling, the following diagrams visualize the catalytic cycle and the experimental workflow.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

This guide provides foundational information for the use of this compound in a research setting. For specific applications, further optimization of reaction conditions is always recommended.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. research.rug.nl [research.rug.nl]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Allyldiphenylphosphine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine [(C₆H₅)₂PCH₂CH=CH₂] is a versatile organophosphorus compound that has garnered significant attention in the fields of organic synthesis and materials science. Its unique electronic and steric properties make it an effective ligand in a multitude of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its role in key catalytic cycles.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a comprehensive overview for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅P | [1] |

| Molecular Weight | 226.25 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 194-200 °C at 15 mmHg | [2] |

| Density | 1.049 g/mL at 25 °C | [2] |

| Refractive Index (n₂₀/D) | 1.619 | [2] |

| Solubility | Soluble in most organic solvents. Insoluble in water. | |

| CAS Number | 2741-38-0 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Spectroscopy | Data | Reference |

| ¹H NMR | In C₆D₆, broad peaks are observed at δH = 5.68 (m, 1H, -CH=CH₂), 4.82 (m, 2H, -CH=CH₂), and 2.79 (br, 2H, P-CH₂–) ppm, indicative of phosphine (B1218219) coordination to a Ni(0) center without alkene engagement. The aromatic protons appear as multiplets in the range of δH = 7.12–7.38 ppm. | [3] |

| ¹³C NMR | The chemical shifts for the carbon atoms in this compound are influenced by the phosphorus atom. Typical shifts for the allyl group are expected in the alkene and aliphatic regions. The phenyl carbons will appear in the aromatic region, with the ipso-carbon showing coupling to the phosphorus atom. | [4] |

| ³¹P NMR | The ³¹P NMR chemical shift for free this compound is approximately -16.1 ppm. Upon coordination to a metal center, such as in [Ni(PPh₂Allyl)x], the chemical shift can change significantly, with broad resonances appearing at δP = 18.8 and -1.7 ppm. | [3] |

| IR Spectroscopy | The IR spectrum of this compound will exhibit characteristic bands for the C-H stretching of the phenyl and allyl groups, C=C stretching of the allyl group, and P-C stretching. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching of the allyl group is expected in the region of 1630-1640 cm⁻¹. The P-Ph stretching vibration often appears around 1090-1100 cm⁻¹. | [5][6] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 226. Fragmentation patterns would likely involve the loss of the allyl group (C₃H₅, 41 u) or phenyl groups (C₆H₅, 77 u). | [7] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent, specifically allylmagnesium bromide, with chlorodiphenylphosphine (B86185).

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Chlorodiphenylphosphine

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, anhydrous sodium sulfate)

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension with stirring. The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux. The reaction mixture is stirred until the magnesium is consumed. It is crucial to maintain the reaction temperature below 0°C to minimize the formation of 1,5-hexadiene (B165246) as a byproduct[8].

-

Reaction with Chlorodiphenylphosphine: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of chlorodiphenylphosphine in anhydrous diethyl ether is then added dropwise to the stirred solution of allylmagnesium bromide. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Reactivity and Applications in Catalysis

This compound is predominantly utilized as a monodentate phosphine ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties are crucial for the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental steps in key palladium-catalyzed cross-coupling reactions where this compound (represented as L) serves as a ligand.

Conclusion

This compound is a valuable and versatile phosphine ligand with well-defined physical and chemical properties. Its primary application lies in its ability to facilitate a wide range of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis and drug development. This guide provides a foundational understanding of its properties, synthesis, and catalytic applications, serving as a valuable resource for researchers and scientists in the field.

References

- 1. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Allyldiphenylphosphine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine [(C₆H₅)₂PCH₂CH=CH₂] is a versatile organophosphorus compound widely utilized as a ligand in transition-metal catalyzed reactions, such as cross-coupling and hydroformylation. Its efficacy in these applications is often contingent on its solubility in the reaction medium. This technical guide offers insights into the expected solubility of this compound in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a solute is favored in a solvent with similar polarity. This compound is a tertiary phosphine (B1218219) with two phenyl groups and an allyl group attached to the phosphorus atom. This structure confers a significant non-polar character to the molecule. Tertiary phosphines are generally described as lipophilic and typically exhibit good solubility in a variety of organic solvents[1][2].

The expected solubility of this compound in various classes of organic solvents is summarized in the table below. This qualitative assessment is extrapolated from the known solubility of similar phosphine ligands, such as triphenylphosphine, which is soluble in solvents like ether, toluene, chloroform, and benzene[3].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aromatic | Toluene, Benzene, Xylene | High | The phenyl groups of this compound can engage in favorable π-π stacking interactions with aromatic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many non-polar and moderately polar organic compounds. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are capable of dissolving a wide range of organic compounds, including those with moderate polarity. |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | The non-polar nature of both the solute and solvent should lead to good solubility, driven by London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | While this compound is predominantly non-polar, the phosphorus atom introduces some degree of polarity, allowing for moderate solubility in these solvents. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The presence of hydroxyl groups in these solvents makes them highly polar. The non-polar bulk of this compound is likely to limit its solubility in these solvents. |

| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO), Water | Very Low / Insoluble | The significant difference in polarity between this compound and these solvents makes miscibility unlikely. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed.

3.1. Qualitative "Rule of Thumb" Method

This method provides a rapid, preliminary assessment of solubility.

-

Objective: To quickly determine if a solute is soluble in a particular solvent at a given concentration.

-

Materials:

-

This compound

-

Solvent of interest

-

Small vials or test tubes

-

Pipettes

-

-

Procedure:

-

Add a small, known amount of this compound (e.g., 10 mg) to a vial.

-

Add the solvent dropwise (e.g., in 0.1 mL increments) while vortexing or shaking vigorously after each addition.

-

Observe the mixture. If the this compound dissolves completely to form a clear solution, it is considered soluble at that concentration.

-

Continue adding the solvent up to a defined volume (e.g., 1 mL) to estimate the approximate solubility.

-

3.2. Quantitative Determination by the Static Analytical Method

This method provides accurate, quantitative solubility data at a specific temperature.

-

Objective: To determine the equilibrium concentration of a saturated solution of this compound in a given solvent.

-

Apparatus:

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Sealed vials

-

Syringe filters (PTFE, 0.2 µm)

-

Gas chromatograph (GC) or a UV-Vis spectrophotometer (if a suitable chromophore exists or can be derivatized).

-

-

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess is crucial to ensure that the solution reaches saturation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Allow the vial to stand undisturbed at the constant temperature for several hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended microparticles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of the pure solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical technique such as GC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound in the absence of quantitative solubility data.

Caption: Workflow for selecting a suitable solvent for this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be formally documented, a strong qualitative understanding can be derived from its molecular structure and the behavior of analogous tertiary phosphines. It is predicted to be highly soluble in non-polar aromatic, ether, and halogenated solvents, with moderate solubility in polar aprotic solvents and limited solubility in polar protic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. The provided solvent selection workflow offers a practical approach for researchers to identify suitable solvent systems for their specific needs.

References

Unveiling the Spectroscopic Signature: A Guide to the ³¹P NMR Chemical Shift of Allyldiphenylphosphine

For Immediate Release

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of allyldiphenylphosphine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to predict the chemical shift of this compound and offers detailed experimental protocols for its determination.

Executive Summary

Based on the data for analogous compounds, the ³¹P NMR chemical shift for this compound is anticipated to be in the range of -10 to -25 ppm . This estimation considers the shielding effects of the two phenyl groups and the less bulky, electron-donating nature of the allyl group.

Data Presentation: ³¹P NMR Chemical Shifts of Tertiary Phosphines

To provide a comparative framework, the following table summarizes the ³¹P NMR chemical shifts of selected tertiary phosphines. This data illustrates the influence of varying alkyl and aryl substituents on the phosphorus nucleus.

| Compound | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |

| This compound (Estimated) | **(C₆H₅)₂P(CH₂CH=CH₂) ** | CDCl₃ | -10 to -25 |

| Triphenylphosphine | (C₆H₅)₃P | CDCl₃ | -5 to -8 |

| Triethylphosphine | (CH₃CH₂)₃P | CDCl₃ | -20 |

| Trimethylphosphine | (CH₃)₃P | CDCl₃ | -62 |

| Tri-n-butylphosphine | (CH₃CH₂CH₂CH₂)₃P | CDCl₃ | -32.5 |

| Methyldiphenylphosphine | (C₆H₅)₂P(CH₃) | CDCl₃ | -26.9 |

Note: Chemical shifts are referenced to 85% H₃PO₄.

Experimental Protocols

The determination of the precise ³¹P NMR chemical shift of this compound requires a standardized experimental approach. The following protocol outlines the key steps for acquiring a high-quality ³¹P NMR spectrum.

1. Sample Preparation:

-

Solvent Selection: Use a deuterated solvent that readily dissolves the sample, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆. Ensure the solvent is free of phosphorus-containing impurities.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal or External Standard: An external standard of 85% H₃PO₄ in a sealed capillary is typically used as a reference (δ = 0 ppm).[2] If quantitative analysis is required, a suitable internal standard with a known chemical shift and concentration can be added, though care must be taken to ensure it does not react with the sample.

2. NMR Spectrometer Parameters:

-

Nucleus: Observe the ³¹P nucleus.

-

Decoupling: Employ proton decoupling (¹H-decoupling) to simplify the spectrum by removing P-H coupling, resulting in a single sharp peak for the phosphorus atom.[3]

-

Frequency: The resonance frequency for ³¹P will depend on the magnetic field strength of the spectrometer (e.g., approximately 121.5 MHz on a 300 MHz spectrometer).

-

Pulse Width: Use a calibrated 90° pulse width to ensure maximum signal intensity.

-

Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 5-10 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

3. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Experimental Workflow for ³¹P NMR Spectroscopy.

Caption: Factors Influencing ³¹P NMR Chemical Shift.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Allyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyldiphenylphosphine. This document synthesizes available spectral data, outlines experimental protocols for the acquisition of high-quality spectra, and presents this information in a clear, accessible format for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Spectroscopic Characterization

This compound is a versatile organophosphorus compound widely used as a ligand in transition-metal catalysis and as a precursor in organic synthesis. Its structural features, particularly the presence of both allyl and phenyl groups attached to a phosphorus atom, give rise to characteristic NMR spectra that are crucial for its identification and for studying its coordination chemistry. Understanding the ¹H and ¹³C NMR spectra is fundamental for quality control, reaction monitoring, and structural elucidation of its derivatives and complexes.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound, an air-sensitive compound, requires careful sample preparation and appropriate instrumental parameters.

Sample Preparation for Air-Sensitive Compounds

Given that phosphines are susceptible to oxidation, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Solvent Selection and Degassing: Choose a dry, deuterated solvent in which the compound is soluble (e.g., CDCl₃, C₆D₆, THF-d₈). The solvent should be thoroughly degassed to remove dissolved oxygen, which can cause line broadening and degradation of the sample. This can be achieved by several freeze-pump-thaw cycles.

-

Sample Transfer: In a glovebox or under a positive pressure of inert gas, accurately weigh the this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.

-

NMR Tube Filling: Transfer the solution to a clean, dry NMR tube. For prolonged storage or for highly sensitive measurements, a J. Young NMR tube, which has a resealable Teflon tap, is recommended. Alternatively, the NMR tube can be sealed with a rubber septum and wrapped with Parafilm for short-term measurements.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

High-resolution spectra can be obtained on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: 2-4 seconds to ensure good resolution.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei.

-

Number of Scans: 8-16 scans are typically adequate for a moderately concentrated sample.

-

-

¹³C{¹H} NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by signals from the phenyl and allyl groups. The phosphorus atom (³¹P, I=1/2, 100% natural abundance) couples to the protons, leading to additional splitting of the signals.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ), ppm | Multiplicity | Coupling Constants (J), Hz |

| Phenyl (C₆H₅) | |||

| ortho-H | ~7.5 - 7.3 | m | |

| meta, para-H | ~7.3 - 7.1 | m | |

| **Allyl (-CH₂-CH=CH₂) ** | |||

| P-CH₂ | 2.79[1] | br | |

| =CH | 5.68[1] | m | ³JHH ≈ 17 (trans), ³JHH ≈ 10 (cis), ³JPH ≈ 6.0 |

| =CH₂ | 4.82[1] | m | ³JHH ≈ 17 (trans), ³JHH ≈ 10 (cis), ²JHH ≈ 2 |

Note: The chemical shifts for the allyl group protons are reported from a nickel complex of this compound and are broad.[1] For the free ligand, these signals will be sharper and may have slightly different chemical shifts.

// Nodes for the structure P [label="P", fontcolor="#202124"]; C1 [label="CH₂", fontcolor="#202124"]; C2 [label="CH", fontcolor="#202124"]; C3 [label="CH₂", fontcolor="#202124"]; Ph1 [label="C₆H₅", fontcolor="#202124"]; Ph2 [label="C₆H₅", fontcolor="#202124"];

// Edges for bonds P -- C1 [label="", color="#202124"]; C1 -- C2 [label="", color="#202124"]; C2 -- C3 [label="=", color="#202124"]; P -- Ph1 [label="", color="#202124"]; P -- Ph2 [label="", color="#202124"]; } caption: "Structure of this compound."

¹³C NMR Spectral Data of this compound

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ), ppm | Multiplicity (Proton Decoupled) | Predicted Coupling Constants (JPC), Hz |

| Phenyl (C₆H₅) | |||

| ipso-C | ~135 - 138 | d | ¹JPC ≈ 10 - 20 |

| ortho-C | ~132 - 134 | d | ²JPC ≈ 15 - 25 |

| meta-C | ~128 - 129 | d | ³JPC ≈ 5 - 10 |

| para-C | ~129 - 131 | s | ⁴JPC ≈ 0 - 3 |

| **Allyl (-CH₂-CH=CH₂) ** | |||

| P-CH₂ | ~30 - 35 | d | ¹JPC ≈ 15 - 25 |

| =CH | ~130 - 135 | d | ²JPC ≈ 10 - 20 |

| =CH₂ | ~115 - 120 | d | ³JPC ≈ 5 - 15 |

Note: These are predicted values. The actual chemical shifts and coupling constants may vary. The chemical shifts for the phenyl carbons are based on related phosphine (B1218219) oxides, while those for the allyl group are estimates.

Logical Workflow for NMR Analysis

The process of acquiring and interpreting NMR data for a compound like this compound follows a logical sequence to ensure accurate structural elucidation.

// Workflow Path A -> B -> C; C -> D; C -> E; D -> F -> G -> H -> I; E -> F -> G -> H -> J; I -> K; J -> K; } caption: "NMR Data Acquisition and Analysis Workflow."

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. While the ¹H NMR spectrum is well-characterized, detailed experimental ¹³C NMR data for the free phosphine remains to be fully reported in the literature. The data and protocols presented in this guide offer a comprehensive resource for the spectroscopic analysis of this important ligand, aiding in its synthesis, characterization, and the study of its coordination chemistry. Researchers are encouraged to acquire and report high-resolution ¹³C NMR data to contribute to the collective knowledge base.

References

Coordination Chemistry of Allyldiphenylphosphine with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine [(C₃H₅)P(C₆H₅)₂] is a versatile ligand in transition metal chemistry. Its unique structure, featuring both a soft phosphine (B1218219) donor and a reactive allyl group, allows for a variety of coordination modes and facilitates its participation in a wide range of catalytic transformations. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with key transition metals, including nickel, palladium, rhodium, ruthenium, gold, and platinum. The guide details synthetic methodologies, structural characterization, and explores the burgeoning applications of these complexes in catalysis and their relevance to drug development and medicinal chemistry.

Synthesis of this compound-Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor. The choice of solvent and reaction conditions can influence the coordination number and geometry of the resulting complex.

Nickel Complexes

Nickel complexes of this compound have been synthesized from both Ni(0) and Ni(II) precursors. The reaction of this compound with [Ni(COD)₂] (COD = 1,5-cyclooctadiene) in toluene (B28343) yields a dark red solution containing [Ni(PPh₂Allyl)ₓ] species.[1] In contrast, the reaction with NiBr₂ in THF or CH₃CN produces the trans-square planar complex, trans-[NiBr₂(PPh₂CH₂CH=CH₂)₂].[2][3]

A dimeric nickel(0) complex, [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂, can be formed by reacting [Ni(COD)₂] with two equivalents of this compound in a pentane-layered THF solution at low temperatures. This complex features one phosphine-bound allyl group and another that has isomerized to an internal alkene and coordinates to the nickel center in an η²-fashion.[2][3]

Palladium Complexes

Palladium(II) complexes bearing this compound can be synthesized from precursors like [Pd(allyl)Cl]₂. The reaction with two equivalents of the phosphine ligand in diethyl ether results in the formation of the corresponding complex.[4] These complexes are often air and moisture tolerant.[5]

Rhodium Complexes

Cationic rhodium(I) complexes of the type [Rh(COD){κ³(P,C,C)-RP(CH₂CH=CH₂)₂}]⁺ have been synthesized from [Rh₂(μ-Cl)₂(COD)₂]. These complexes exhibit a square planar geometry with the this compound ligand coordinating in a chelating fashion through the phosphorus atom and one of the allylic double bonds.[1]

Ruthenium Complexes

Ruthenium(II) complexes containing this compound can be prepared from RuCl₃·xH₂O. The reaction with an excess of the phosphine ligand in ethanol (B145695) leads to the formation of ruthenium(II) phosphine complexes.[6] Cationic ruthenium(II) complexes with cyclopentadienyl (B1206354) and bidentate phosphine ligands, which are active in allylation reactions, can be generated from the corresponding Ru(II) chloride complexes with a silver salt.[7]

Gold Complexes

Gold(I) complexes with this compound are of significant interest due to their potential anticancer properties. The synthesis of this compound gold(I) thiolate complexes of the type [(PPh₂Allyl)Au(SR)] involves the reaction of a chloro gold complex with a thiolate. These complexes have shown considerable cytotoxic activities.[8]

Platinum Complexes

Platinum(II) complexes with this compound, such as [PtCl₂(PPh₂CH₂CH=CH₂)₂], are investigated for their potential as anticancer agents.[9][10] The synthesis generally involves the reaction of a Pt(II) precursor like K₂PtCl₄ with the phosphine ligand.

Experimental Protocols

Detailed methodologies for the synthesis of key this compound-transition metal complexes are provided below.

Synthesis of trans-[NiBr₂(PPh₂CH₂CH=CH₂)₂] [2][3] To a solution of NiBr₂ (1.0 mmol) in 20 mL of THF or CH₃CN, a solution of this compound (2.0 mmol) in 10 mL of the same solvent is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried in vacuo to yield the red solid product.

Synthesis of [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ [2][3] In a Schlenk flask, [Ni(COD)₂] (0.18 mmol) is dissolved in 5 mL of THF. The solution is cooled to -30 °C, and a solution of this compound (0.36 mmol) in 2 mL of THF is added dropwise. The reaction mixture is then carefully layered with 10 mL of cold pentane (B18724). The flask is stored at -30 °C for several days, during which yellow block-like crystals of the product form. The supernatant is decanted, and the crystals are washed with cold pentane and dried under vacuum.

Synthesis of [(PPh₂Allyl)Au(SR)] (e.g., R = pyridine-2-thiol) [8] A solution of the chloro gold complex [(PPh₂Allyl)AuCl] (1.0 mmol) in dichloromethane (B109758) is prepared. To this, a freshly prepared solution of the sodium salt of the corresponding thiol (e.g., sodium 2-pyridinethiolate, 1.0 mmol) in ethanol is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired gold(I) thiolate complex.

Structural Characterization and Data Presentation

The coordination of this compound to transition metals has been extensively studied using various spectroscopic and crystallographic techniques. The ligand can coordinate in a monodentate fashion through the phosphorus atom (κ¹-P), or in a bidentate fashion by also involving the allyl group's C=C double bond (κ²-P,η²-C=C).

Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound-Transition Metal Complexes

| Complex | Metal | M-P (Å) | M-C (allyl) (Å) | P-M-P (°) | C-M-C (allyl) (°) | Reference(s) |

| trans-[NiBr₂(PPh₂CH₂CH=CH₂)₂] | Ni | 2.308(2) | - | 180.0 | - | [2] |

| [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ | Ni | 2.1891(9) | 1.964(3) | 108.80(4) | 42.2(1) | [2] |

| [PdCl(allyl)(PPh₂CH₂CH=CH₂)] | Pd | 2.299 | ~2.1-2.3 | - | - | [4] |

| [Rh(COD){κ³(P,C,C)-tBuP(CH₂CH=CH₂)₂}][BF₄] | Rh | 2.3505(5) | 1.982(2) | - | - | [1][11] |

| [Au(η¹-allyl)Br(tpy)] | Au | - | 2.10(4) | - | - | [12] |

| [Au₂(μ-binap)Cl₂] (analogue) | Au | 2.227(3) | - | - | - | [13] |

Table 2: Key NMR Spectroscopic Data for this compound-Transition Metal Complexes

| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference(s) |

| [Ni(PPh₂Allyl)ₓ] | ³¹P | 18.8 (br), -1.7 (br) | - | [14][15] |

| trans-[NiBr₂(PPh₂CH₂CH=CH₂)₂] | ³¹P | ~27.0 (br) | - | [2][3] |

| [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ | ³¹P | 30.7 (dd), 29.2 (dd) | J(P,P) = 22.3, 14.0 | [14] |

| [Rh(COD){κ³(P,C,C)-tBuP(CH₂CH=CH₂)₂}][BF₄] | ³¹P | 13.2 (d) | ¹J(Rh,P) = 120 | [11] |

| [RuCl₂(PPh₃)₃] (analogue) | ³¹P | 42.1 | - | [16] |

| [(PPh₂py)Au(SpyN)] | ³¹P | ~30-40 | - | [17] |

| [PtCl₂(diphosphine)] (analogue) | ³¹P | ~10-30 with ¹J(Pt,P) satellites | ~2400-3500 | [18] |

Catalytic Applications and Relevance to Drug Development

This compound-transition metal complexes are valuable catalysts for a variety of organic transformations, some of which are directly applicable to the synthesis of pharmaceuticals and other bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes containing phosphine ligands are workhorses in C-C and C-N bond formation. The Suzuki-Miyaura coupling, for instance, is a powerful tool for the synthesis of biaryl compounds, a common motif in many drugs. The catalytic cycle, illustrated below, involves oxidative addition, transmetalation, and reductive elimination steps. The nature of the phosphine ligand, such as this compound, can significantly influence the efficiency and selectivity of the reaction.[19][20]

Rhodium-Catalyzed Hydrogenation

Rhodium-phosphine complexes, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are renowned for their ability to catalyze the hydrogenation of alkenes.[21][22] this compound can be employed as a ligand in such systems to modulate catalytic activity and selectivity. The mechanism typically involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination.

Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing phosphine ligands are effective catalysts for transfer hydrogenation reactions, which are crucial for the synthesis of chiral alcohols and amines, important intermediates in drug synthesis.[23][24] The mechanism often involves the formation of a ruthenium-hydride species that transfers hydrogen to the substrate.

Gold and Platinum Complexes in Cancer Therapy

Gold(I) and platinum(II) phosphine complexes have emerged as a promising class of anticancer agents. Unlike cisplatin, which primarily targets DNA, many of these gold complexes, including those with phosphine ligands, are believed to exert their cytotoxic effects by inhibiting the selenoenzyme thioredoxin reductase (TrxR).[12][13][25][26] TrxR is a key enzyme in cellular redox regulation and is often overexpressed in cancer cells. Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and ultimately apoptosis.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field. The ability of this ligand to stabilize various metal centers and participate in catalytic cycles makes it a valuable tool for synthetic chemists. The applications of these complexes in palladium-catalyzed cross-coupling, rhodium- and ruthenium-catalyzed hydrogenation reactions highlight their importance in the synthesis of complex organic molecules, including pharmaceuticals. Furthermore, the discovery of the anticancer properties of gold and platinum complexes with phosphine ligands, targeting key cellular enzymes like thioredoxin reductase, opens up new avenues for the development of novel therapeutics. Continued research into the synthesis, characterization, and reactivity of this compound-transition metal complexes is expected to lead to further advancements in catalysis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cationic Ruthenium‐Cyclopentadienyl‐Diphosphine Complexes as Catalysts for the Allylation of Phenols with Allyl Alcohol… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of a rhodium(iii) dinitrogen complex using a calix[4]arene-based diphosphine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gold(I) complexes of water-soluble diphos-type ligands: synthesis, anticancer activity, apoptosis and thioredoxin reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of thiolate gold(I) complexes as thioredoxin reductases (TrxRs) and glutathione reductase (GR) inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. emsliegroup.mcmaster.ca [emsliegroup.mcmaster.ca]

- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. google.com [google.com]

- 21. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

- 22. adichemistry.com [adichemistry.com]

- 23. Dual utility of a single diphosphine–ruthenium complex: a precursor for new complexes and, a pre-catalyst for transfer-hydrogenation and Oppenauer oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 25. Sublethal concentrations of diverse gold compounds inhibit mammalian cytosolic thioredoxin reductase (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Allyl Group in Allyldiphenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allyldiphenylphosphine [(C₆H₅)₂PCH₂CH=CH₂] is a versatile organophosphorus compound that serves as a crucial building block and ligand in a multitude of organic transformations. Its unique bifunctionality, stemming from the nucleophilic and coordinating phosphorus atom and the reactive allyl group, allows for a diverse range of chemical manipulations. This technical guide provides an in-depth exploration of the reactivity centered on the allyl moiety, presenting key reactions, detailed experimental protocols, and quantitative data to support professionals in research and development.

Coordination Chemistry and Isomerization

The dual nature of this compound, possessing both a soft phosphine (B1218219) donor site and a π-system in the allyl group, makes it an interesting ligand in coordination chemistry. Its interaction with transition metals can lead to complex formation and subsequent reactions of the allyl group.

A notable example is its reactivity with nickel(0) precursors, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]. The reaction leads to the formation of various nickel complexes, where the allyl group can either remain unbound or coordinate to the metal center. In some instances, the allyl group undergoes isomerization from a terminal to an internal alkene.[1][2]

Synthesis of Nickel-Allyldiphenylphosphine Complexes

The following table summarizes the synthesis of representative nickel complexes. The protocols highlight the ability of this compound to form stable coordination compounds.

| Complex | Reactants | Solvent | Conditions | Yield | Reference |

| [Ni(PPh₂CH₂CHCH₂)₄] | [Ni(COD)₂], this compound (4 equiv.) | Toluene (B28343) | Room Temp, 18 h | 74% | [2] |

| [trans-NiBr₂(PPh₂CH₂CHCH₂)₂] | NiBr₂, this compound (2 equiv.) | THF | Room Temp, 18 h | N/A | [2] |

| [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ (Isomerized) | [Ni(COD)₂], this compound (2 equiv.) | Toluene | Room Temp, 2 h | N/A | [2] |

Experimental Protocol: Synthesis of [Ni(PPh₂CH₂CHCH₂)₄] [2]

-

In a nitrogen-filled glovebox, dissolve [Ni(COD)₂] (0.052 g, 0.19 mmol) in 2 mL of toluene in a large vial equipped with a stir bar.

-

Add this compound (0.16 mL, 0.74 mmol) in a single portion to the stirring solution.

-

Observe the solution as it turns dark red.

-

Allow the reaction to stir for 18 hours at room temperature.

-

Remove the solvent under vacuum.

-

Triturate the resulting dark red residue with pentane (B18724) (3 x 2 mL).

-

Dry the resulting sticky red solid under vacuum to yield the product (0.14 g, 74%).

The logical workflow for the synthesis is straightforward, involving the displacement of the COD ligands by the stronger phosphine donor.

Intramolecular Hydroformylation

The allyl group of this compound can undergo intramolecular hydroformylation when coordinated to a suitable metal catalyst, such as rhodium. This reaction is a powerful method for creating aldehyde-functionalized phosphines, which are valuable precursors for more complex ligands and molecules. A study by van der Slot et al. using NMR spectroscopy elucidated the stepwise mechanism of this transformation.[3]

The reaction proceeds through several key intermediates, starting from the coordination of this compound to a rhodium-hydride complex. This is followed by hydride migration, CO insertion, and finally hydrogenolysis to yield the aldehyde product, which may be further reduced to an alcohol.[3]

The catalytic cycle involves the following key steps:

-

Ligand Exchange : this compound displaces a ligand on the rhodium-hydride catalyst.

-

Hydride Migration : The rhodium-hydride adds across the allyl double bond to form a cyclic rhodium-alkyl intermediate.

-

CO Insertion : A carbonyl group inserts into the rhodium-carbon bond, forming a cyclic rhodium-acyl complex.

-

Hydrogenolysis : The addition of hydrogen cleaves the acyl complex to release the aldehyde-functionalized phosphine and regenerate the rhodium-hydride catalyst.

References

Allyldiphenylphosphine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyldiphenylphosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications. Detailed experimental protocols for its preparation and utilization are presented, alongside a comprehensive compilation of its physical and spectral data. Furthermore, reaction mechanisms and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its chemical behavior.

Synthesis of this compound Oxide

Several synthetic routes have been established for the preparation of this compound oxide, offering flexibility in terms of starting materials and reaction conditions.

From Diphenylphosphine (B32561) Chloride and Allyl Alcohol

A common and straightforward method involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base, such as pyridine (B92270), followed by a thermal rearrangement.[1]

Experimental Protocol:

-

In a fume hood, a mixture of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) is prepared in 50 ml of anhydrous ether in a round-bottom flask equipped with a magnetic stirrer.

-

Pyridine (4.0 g, 0.05 mol) is slowly added to the stirred mixture at room temperature.

-

The reaction is stirred for 40 minutes, during which a precipitate of pyridine hydrochloride will form.

-

The pyridine hydrochloride is removed by filtration.

-

The ether is removed from the filtrate by distillation.

-

The liquid residue is heated to 150 °C. An exothermic reaction will occur, raising the temperature to approximately 178 °C.

-

The resulting material is then purified by distillation under reduced pressure (b.p. 168°-175° C/0.4 mm), which upon cooling crystallizes to yield this compound oxide.[1]

Michaelis-Arbuzov Type Reaction

An alternative one-pot synthesis utilizes a tandem SN2' and Michaelis-Arbuzov reaction sequence. This method can be significantly accelerated by microwave heating.

Experimental Protocol:

-

Ethyl diphenylphosphinite (0.20 ml, 1.04 mmol) is added to allyl bromide (0.10 ml, 1.14 mmol) in a suitable reaction vessel.

-

For conventional heating, the mixture is stirred at room temperature for 24 hours or heated at 130 °C for 1 hour.

-

For microwave-assisted synthesis, the mixture is subjected to microwave irradiation for 1-3 minutes (temperature range: 177-205 °C).

-

The crude product is then purified by appropriate methods, such as column chromatography, to yield this compound oxide in high yields (82-88%).

Grignard Reagent Method

This compound oxide can also be synthesized via the reaction of diphenylphosphinic chloride with an allyl Grignard reagent.

Experimental Protocol:

-

The allyl Grignard reagent is prepared by reacting allyl bromide with magnesium turnings in anhydrous ether.

-

Diphenylphosphinic chloride (0.1 mole) is slowly added to the prepared Grignard reagent.

-

The reaction mixture is stirred, and the reaction is subsequently quenched with an aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation and recrystallization to yield this compound oxide.

Physicochemical and Spectroscopic Properties

This compound oxide is a white solid at room temperature with well-defined physical and spectroscopic characteristics.

Table 1: Physical and Chemical Properties of this compound Oxide

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅OP | [2] |

| Molecular Weight | 242.26 g/mol | [2] |

| Melting Point | 110-114 °C | [2] |

| Boiling Point | 337 °C at 760 mmHg | [2] |

| Density | 1.09 g/cm³ | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in various organic solvents |

Table 2: Spectroscopic Data of this compound Oxide

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.72-7.65 (m, 4H), 7.50-7.40 (m, 6H), 5.85-5.72 (m, 1H), 5.20-5.10 (m, 2H), 3.15 (dd, J = 14.8, 7.6 Hz, 2H) | |

| ¹³C NMR (CDCl₃) | δ 132.5 (d, J=98.0 Hz), 131.8 (d, J=2.0 Hz), 131.0 (d, J=9.0 Hz), 128.6 (d, J=11.0 Hz), 128.4, 118.4 (d, J=10.0 Hz), 35.5 (d, J=68.4 Hz) | [3] |

| ³¹P NMR (CDCl₃) | δ 30.0 | [3] |

| IR (KBr pellet) | 1640 cm⁻¹ (C=C), 1440 cm⁻¹ (C₆H₅-P), 1178 cm⁻¹ (P=O) | [4] |

| Mass Spec. (Exact Mass) | 242.086052 Da | [2] |

Applications in Organic Synthesis and Materials Science

This compound oxide serves as a valuable reagent in several areas of chemical synthesis.

Radical Allylating Agent

Substituted this compound oxides are effective radical allylating agents in a tin-free allylation process. This method provides a flexible and mild approach to allylation.[5]

Experimental Protocol for Radical Allylation:

-

A solution of the substrate (e.g., a dithiocarbonate), the substituted this compound oxide, and a radical initiator (e.g., di-tert-butyl peroxide) in a suitable solvent (e.g., chlorobenzene) is prepared in a reaction vessel.

-

The mixture is heated to initiate the radical reaction.

-

The reaction is monitored by an appropriate technique (e.g., TLC or GC) until completion.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The desired allylated product is isolated and purified by column chromatography.[5]

Photoinitiator in Polymer Chemistry

Phosphine (B1218219) oxides, including this compound oxide derivatives, are utilized as photoinitiators for radical polymerization, particularly in UV-curable coatings, adhesives, and inks. Upon exposure to UV light, they undergo cleavage to generate radicals that initiate the polymerization process.

Experimental Protocol for Photopolymerization:

-

A formulation is prepared by mixing the desired monomer (e.g., an acrylate), the phosphine oxide photoinitiator, and any other additives.

-

The mixture is applied as a thin film onto a substrate.

-

The film is exposed to a UV light source (e.g., a mercury lamp or LED) with a specific wavelength and intensity to initiate polymerization.

-

The curing process is monitored by measuring the disappearance of the monomer double bonds using techniques such as RT-FTIR.

Visualizations

Synthesis Workflow

Caption: Synthetic routes to this compound oxide.

Radical Allylation Mechanism

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Allyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of allyldiphenylphosphine is limited in publicly available literature. This guide synthesizes information from related organophosphorus compounds and general chemical principles to provide a comprehensive overview and predictive analysis.

Introduction

This compound [(C₆H₅)₂PCH₂CH=CH₂] is a tertiary phosphine (B1218219) that finds application as a ligand in catalysis and as a precursor in organic synthesis. Its thermal stability is a critical parameter for its storage, handling, and use in chemical reactions, particularly those conducted at elevated temperatures. Understanding its degradation pathways is essential for predicting potential side reactions and impurities. This guide provides a detailed examination of the thermal properties and decomposition mechanisms of this compound, drawing upon data from analogous compounds and established principles of organophosphorus chemistry.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅P |

| Molecular Weight | 226.25 g/mol |

| Appearance | Liquid |

| Boiling Point | 194-200 °C at 15 mmHg |

| Density | 1.049 g/mL at 25 °C |

| Refractive Index | n20/D 1.619 |

Thermal Stability Analysis

Predicted Thermogravimetric Analysis (TGA) Behavior

TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step or multi-step weight loss is expected upon heating under an inert atmosphere. The onset of decomposition is anticipated to be influenced by the P-C bond strengths and the potential for intramolecular reactions. In the presence of an oxidizing atmosphere, the degradation profile is expected to be more complex due to the formation of phosphine oxides.

Predicted Differential Scanning calorimetry (DSC) Behavior

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its boiling point. No melting point would be observed as it is a liquid at room temperature. Exothermic events could be indicative of oxidative degradation or other decomposition reactions.

Proposed Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the P-C bonds and reactions of the allyl group.

Homolytic Bond Cleavage

At elevated temperatures, the weakest bonds in the molecule are expected to undergo homolytic cleavage. The P-C(allyl) bond is generally weaker than the P-C(phenyl) bond, suggesting that the initial step could be the formation of a diphenylphosphinyl radical and an allyl radical. These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and polymerization.

Retro-ene Reaction

A plausible degradation mechanism, by analogy to other allyl phosphines, is a retro-ene type reaction. This intramolecular process involves a six-membered transition state, leading to the formation of propene and diphenylphosphine. This pathway is common for compounds containing an allyl group and an atom with a lone pair of electrons.

Oxidation

In the presence of air or other oxidizing agents, this compound is susceptible to oxidation to form this compound oxide. This phosphine oxide is generally more thermally stable than the parent phosphine. Further heating of the phosphine oxide could lead to more complex degradation products.

A logical workflow for investigating the thermal degradation of this compound is presented in the following diagram:

Experimental Protocols

The following are detailed, hypothetical protocols for the thermal analysis of this compound, designed to account for its potential air sensitivity.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and degradation profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Due to the potential air sensitivity of phosphines, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox). Accurately weigh 5-10 mg of this compound into a clean, tared alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percentage of weight loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as boiling and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic and exothermic peaks, noting their onset temperatures, peak temperatures, and enthalpies of transition.

A diagram illustrating the proposed degradation pathways is provided below:

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely thermal behavior can be formulated based on the principles of organophosphorus chemistry and data from analogous compounds. The primary degradation pathways are proposed to be homolytic bond cleavage and a retro-ene reaction, with oxidation being a significant pathway in the presence of air. The provided experimental protocols offer a robust framework for future investigations into the thermal stability and degradation of this important chemical. For professionals in research and drug development, this predictive analysis serves as a valuable tool for handling, storing, and utilizing this compound in thermally sensitive applications.

Allyldiphenylphosphine: A Technical Guide to Safe Handling, Storage, and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage precautions for allyldiphenylphosphine. The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation.[1] It is also toxic if swallowed.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 |

Source: Sigma-Aldrich, Thermo Fisher Scientific[1][2]

Table 2: Hazard Statements (H-phrases)

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

Source: Sigma-Aldrich, Thermo Fisher Scientific[1][2]

Table 3: Precautionary Statements (P-phrases)

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1][2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P330 | Rinse mouth.[2] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Source: Sigma-Aldrich, Thermo Fisher Scientific[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 4: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Odor | No information available |

| Boiling Point | 194-200 °C at 15 mmHg[1] |

| Density | 1.049 g/mL at 25 °C[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| Refractive Index | n20/D 1.619[1] |

| Molecular Formula | C15H15P |

| Molecular Weight | 226.25 g/mol |

Source: Sigma-Aldrich[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[1]

Experimental Protocol: Donning and Doffing PPE